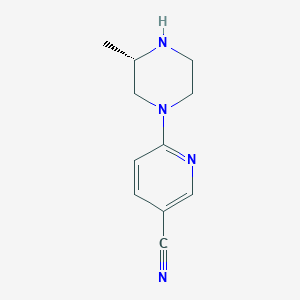

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Übersicht

Beschreibung

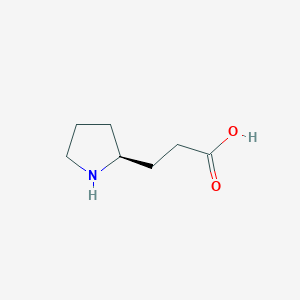

“(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile” is a compound containing a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazines are often used in the synthesis of a wide variety of chemicals, including pharmaceuticals, polymers, and resins .

Molecular Structure Analysis

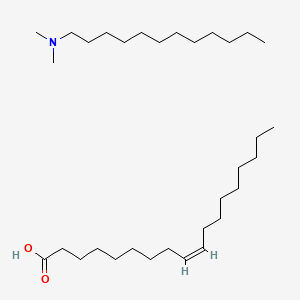

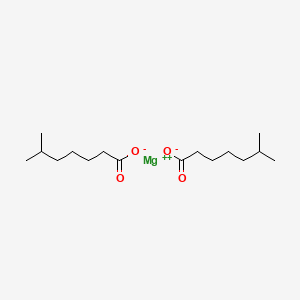

The molecular structure of this compound would include a piperazine ring, a nitrile group, and a methyl group. The “(S)” indicates that it is the “S” enantiomer of the compound, meaning it has a specific three-dimensional arrangement of the atoms .Chemical Reactions Analysis

As a nitrile, this compound could undergo various reactions such as hydrolysis, reduction, and Grignard reactions. The piperazine ring could also participate in reactions, particularly if it’s functionalized .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Potential

A study by Patel, Chikhalia, and Kumari (2014) outlines the development of benzonitrile/nicotinonitrile-based s-triazines through an efficient palladium-catalyzed C-C Suzuki coupling. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, demonstrating significant activity alongside low toxicity towards mammalian cells. The nicotinonitrile-substituted s-triazine analogs, in particular, showed promise as potential lead compounds in the fight against M. tuberculosis H37Rv, indicating a potential research application of similar nicotinonitrile derivatives in developing antimycobacterial agents Patel, Chikhalia, & Kumari, 2014.

S1P Lyase Inhibition for Multiple Sclerosis

Weiler et al. (2014) discovered a class of compounds, including (4-benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles, which inhibit the catalytic activity of sphingosine 1-phosphate lyase (S1PL) by binding to its active site. These inhibitors showed potential in reducing peripheral T cell numbers after oral administration and provided significant protection in a rat model of multiple sclerosis. This suggests that nicotinonitrile derivatives could be valuable in researching new treatments for autoimmune and inflammatory diseases Weiler et al., 2014.

Antiprotozoal Activity

A study conducted by Ismail et al. (2003) on the synthesis and antiprotozoal activity of aza-analogues of furamidine revealed that compounds such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine showed potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some of these compounds were curative in an in vivo mouse model for Trypanosoma brucei rhodesiense at low oral dosages, highlighting the potential of nicotinonitrile derivatives in antiprotozoal research Ismail et al., 2003.

Corrosion Inhibition

Salman et al. (2019) synthesized a new nicotinonitrile derivative, 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide (MPTC), and investigated its anticorrosion properties towards mild steel in hydrochloric acid solutions. The study demonstrated that MPTC significantly inhibited corrosion, with efficiencies reaching up to 95.1% at certain concentrations and temperatures. This suggests that nicotinonitrile derivatives could be explored further for applications in corrosion inhibition Salman et al., 2019.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(3S)-3-methylpiperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAKGOYBWIQOPV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657807 | |

| Record name | 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1057682-03-7 | |

| Record name | 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.